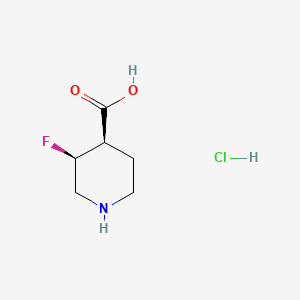

(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride

Description

(3S,4R)-3-Fluoropiperidine-4-carboxylic acid hydrochloride is a fluorinated piperidine derivative with a carboxylic acid moiety and a hydrochloride salt. The compound’s stereochemistry (3S,4R) is critical for its biochemical interactions, as the spatial arrangement of substituents influences receptor binding and metabolic stability. The fluorine atom at the 3-position enhances electronegativity and may improve bioavailability by modulating lipophilicity and reducing susceptibility to enzymatic degradation. The hydrochloride salt improves solubility, making the compound suitable for pharmaceutical formulations .

This compound is structurally analogous to intermediates used in drug discovery, particularly in targeting enzymes or receptors where piperidine scaffolds are prevalent. Its carboxylic acid group allows for hydrogen bonding, enhancing interactions with biological targets compared to non-polar derivatives.

Properties

Molecular Formula |

C6H11ClFNO2 |

|---|---|

Molecular Weight |

183.61 g/mol |

IUPAC Name |

(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 |

InChI Key |

KIFZGWODKGITJI-UYXJWNHNSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@H]1C(=O)O)F.Cl |

Canonical SMILES |

C1CNCC(C1C(=O)O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Resolution via Chiral Ester Formation and Hydrogenolysis

One of the primary methods for preparing optically pure (3S,4R)-3-fluoropiperidine-4-carboxylic acid hydrochloride involves chemical resolution of racemic mixtures using chiral auxiliaries, followed by catalytic hydrogenolysis to liberate the target enantiomer.

- Starting from a racemic cis-1-Boc-3-fluoropiperidine-4-carboxylic acid, the compound is reacted with chiral (R)- or (S)-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate under nitrogen atmosphere at low temperature (0 °C to room temperature).

- This Mitsunobu-type reaction forms diastereomeric esters, which can be separated by column chromatography.

- Subsequent catalytic hydrogenation using wet palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) in ethyl acetate cleaves the ester to yield the optically pure Boc-protected fluoropiperidine carboxylic acid.

- Final deprotection and conversion to the hydrochloride salt provide the desired (3S,4R)-3-fluoropiperidine-4-carboxylic acid hydrochloride.

| Step | Material | Yield (%) | Enantiomeric Excess (ee) | Optical Rotation [α]D20 (c=1.00, CHCl3) |

|---|---|---|---|---|

| Formation of chiral esters | 1-Boc-(3R,4S)-3-fluoropiperidine-4-carboxylic acid esters | 45.8 | Not specified | Not specified |

| Hydrogenolysis to Boc acid | 1-Boc-(3S,4R)-3-fluoropiperidine-4-carboxylic acid | 92 | >95% | -45.2 |

- ^1H NMR (400 MHz, CDCl3): Characteristic doublet at δ 5.12 ppm (J = 46.8 Hz) for the fluorine-coupled proton.

- Mass spectrometry (ESI): m/z 270.1 (M + Na)^+ consistent with the Boc-protected acid.

This method is advantageous due to its mild conditions, preservation of stereocenters, and industrial scalability. The two-step process under relatively neutral conditions avoids racemization and degradation of sensitive intermediates.

Catalytic Hydrogenation of Fluoropyridines to Fluoropiperidines

An alternative approach involves direct catalytic hydrogenation of fluorinated pyridine precursors to yield fluoropiperidines with high cis-selectivity and enantioselectivity.

- Fluoropyridines substituted with various functional groups are subjected to heterogeneous palladium-catalyzed hydrogenation.

- The reaction proceeds under mild conditions with high tolerance to air and moisture.

- Oxazolidine-substituted pyridines can be hydrogenated diastereoselectively, followed by in situ auxiliary cleavage and imine reduction to obtain enantioenriched fluoropiperidines.

- The final product, including 3-fluoropiperidine hydrochloride salts, can be isolated in good yields (around 55%) and high enantiomeric ratios (e.g., 95:5 e.r.).

- Simple and robust protocol using abundant starting materials.

- Avoids complex resolution steps.

- Enables access to multi-fluorinated piperidines with controlled stereochemistry.

- Requires specific pyridine precursors.

- Moderate yields compared to chemical resolution.

This catalytic hydrogenation strategy offers a complementary route to fluoropiperidines, including the (3S,4R) isomer, with potential for enantioselective synthesis.

Fluorination of Hydroxylated Piperidine Intermediates

Another documented strategy involves the synthesis of fluorinated piperidine derivatives by fluorination of hydroxylated cyclohexane carboxylate intermediates.

Process Summary:

- Starting from cyclohexene carboxylic acid derivatives, chiral amines such as S-phenethylamine are used to form intermediates.

- Subsequent bromination and fluorination steps convert hydroxy groups to fluorides, generating fluorinated piperidine carboxylates.

- The process includes ring formation, ring opening, and functional group transformations.

- Crystallization and purification steps yield enantiomerically enriched fluorinated products suitable as intermediates for further elaboration.

This method is industrially viable and provides access to fluorinated piperidine intermediates with defined stereochemistry, which can be converted to the target acid hydrochloride salts.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Chemical Resolution + Hydrogenolysis | Racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid | (R)-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, Pd/C hydrogenation | 45.8 (ester formation), 92 (hydrogenolysis) | >95% ee | Mild, scalable, preserves stereocenters |

| Catalytic Hydrogenation | Fluoropyridines | Pd catalyst, H2, acidic conditions | ~55 | 95:5 e.r. | Robust, direct synthesis, good stereocontrol |

| Fluorination of Hydroxy Intermediates | Cyclohexene carboxylic acid derivatives | Bromination, fluorination, crystallization | 93 (intermediate) | High (via chiral amine) | Industrially suitable, multi-step |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (3S,4R)-3-fluoropiperidine-4-carboxylic acid hydrochloride and related compounds:

Key Observations:

Fluorine Position and Count: The monofluorinated derivative (target compound) offers balanced lipophilicity compared to difluorinated analogues (e.g., methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride), which may exhibit altered metabolic stability .

Carboxylic Acid vs. Ester/Amine : The carboxylic acid group enhances hydrogen-bonding capacity, favoring interactions with polar enzyme active sites. In contrast, ester or amine derivatives (e.g., methyl esters or piperidin-3-amine) are often used as prodrugs or to modulate blood-brain barrier penetration .

Aromatic Substitutions : Compounds like (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride incorporate aromatic groups for receptor targeting, whereas the target compound’s simpler structure may prioritize metabolic simplicity .

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance aqueous solubility. The target compound’s solubility is comparable to paroxetine hydrochloride, a clinically used SSRI, but lower than dihydrochloride salts (e.g., (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride) due to fewer ionizable groups .

- Acidity : The carboxylic acid group (pKa ~2.5) makes the target compound more acidic than hydroxylated analogues (e.g., (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, pKa ~10–12) .

Biological Activity

(3S,4R)-3-fluoropiperidine-4-carboxylic acid; hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 3-position and a carboxylic acid group at the 4-position of the piperidine ring. This unique structure influences its biological interactions and pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈ClFNO₂ |

| Molecular Weight | 175.57 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in water and polar organic solvents |

The mechanism of action of (3S,4R)-3-fluoropiperidine-4-carboxylic acid; hydrochloride involves its interaction with specific molecular targets, primarily enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity to certain targets, potentially increasing its potency and selectivity. The carboxylic acid group can engage in hydrogen bonding, further modulating its biological activity.

Biological Activities

-

Anticancer Activity

- Recent studies have indicated that piperidine derivatives exhibit potential anticancer properties. For instance, compounds structurally related to (3S,4R)-3-fluoropiperidine-4-carboxylic acid have shown enhanced cytotoxicity against various cancer cell lines through apoptosis induction .

- A notable study demonstrated that a related piperidine derivative exhibited improved efficacy in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuropharmacological Effects

- Enzyme Inhibition

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of piperidine derivatives, (3S,4R)-3-fluoropiperidine-4-carboxylic acid was evaluated alongside other analogs. The results indicated that this compound exhibited significant cytotoxic effects against breast cancer cell lines with an IC50 value of approximately 12 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of fluorinated piperidines. The study revealed that (3S,4R)-3-fluoropiperidine-4-carboxylic acid demonstrated a strong inhibition of AChE activity with an IC50 value of 15 µM, suggesting its viability as a candidate for Alzheimer's treatment .

Comparative Analysis with Similar Compounds

The biological activity of (3S,4R)-3-fluoropiperidine-4-carboxylic acid can be contrasted with other derivatives:

| Compound | Fluorination | Biological Activity |

|---|---|---|

| (3S,4R)-3-hydroxypiperidine-4-carboxylic acid | No | Moderate anticancer activity |

| (3S,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | Yes | Enhanced enzyme inhibition |

| (3S,4R)-1-ethyl-3-fluoropiperidine | Yes | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3S,4R)-3-fluoropiperidine-4-carboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including chiral resolution and acid-catalyzed hydrolysis. For example, describes a similar piperidine derivative synthesized via acid hydrolysis (HCl/water at 93–96°C for 17 hours) followed by pH adjustment to precipitate intermediates. To ensure enantiomeric purity, chiral starting materials (e.g., (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, as in ) and stereospecific catalysts (e.g., palladium acetate with tert-butyl XPhos) are critical . Chiral HPLC or polarimetry should validate purity, referencing standards like those in .

Q. How is the structural configuration of (3S,4R)-3-fluoropiperidine-4-carboxylic acid hydrochloride confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. details a structurally analogous compound analyzed via orthogonal crystal systems (space group P212121) with hydrogen bonding networks. For NMR, and spectra resolve fluorine and carboxylate groups, while NOESY correlations verify spatial relationships between the 3S-fluorine and 4R-carboxylic acid moieties .

Advanced Research Questions

Q. How can researchers address enantiomeric contamination in synthetic batches of this compound?

- Methodological Answer : Contamination often arises during chiral center formation. highlights the use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to stabilize intermediates. Advanced purification techniques include:

- Chiral Chromatography : Use of cellulose-based columns with hexane/isopropanol gradients (e.g., conditions from for impurity separation) .

- Recrystallization : Ethanol/ethyl acetate mixtures (as in ) exploit solubility differences between enantiomers .

- Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases selectively processes undesired enantiomers .

Q. What experimental strategies mitigate degradation of this compound under physiological pH conditions?

- Methodological Answer : Stability studies (e.g., accelerated testing at 40°C/75% RH) reveal susceptibility to hydrolysis at the carboxylate group. Buffering agents (e.g., phosphate buffer pH 6.5–7.4) reduce degradation, as shown in for meperidine hydrochloride analogs . Lyophilization or formulation as a methyl ester prodrug (e.g., methyl ester intermediates in ) enhances shelf life .

Q. How do researchers resolve contradictions in pharmacological data related to this compound’s receptor binding affinity?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence polarization). suggests using orthogonal assays:

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) to receptors like opioid or GABAA .

- Molecular Dynamics Simulations : Validate binding poses using crystallographic data (e.g., ’s hydrogen-bonding motifs) .

- Meta-Analysis : Cross-reference data from PubChem () and patent literature () to identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.